molecular formula C13H13N3O3S B2652636 N-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)isoxazole-5-carboxamide CAS No. 879144-93-1

N-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)isoxazole-5-carboxamide

Cat. No.: B2652636
CAS No.: 879144-93-1
M. Wt: 291.33
InChI Key: XYAVOVWZUBKYCY-UHFFFAOYSA-N
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Description

N-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)isoxazole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a thiophene ring fused with a benzene ring, an isoxazole ring, and a carboxamide group. This unique structure imparts various chemical and biological properties to the compound, making it of significant interest in scientific research and industrial applications.

Preparation Methods

The synthesis of N-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)isoxazole-5-carboxamide involves multiple steps, each requiring specific reagents and conditions. One common synthetic route starts with the preparation of the thiophene ring, followed by the introduction of the benzene ring to form the benzo[b]thiophene structure. The isoxazole ring is then synthesized and attached to the benzo[b]thiophene structure. Finally, the carboxamide group is introduced to complete the synthesis.

Industrial production methods for this compound typically involve large-scale synthesis using automated equipment to ensure consistency and purity. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and minimize by-products.

Chemical Reactions Analysis

N-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)isoxazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.

Scientific Research Applications

N-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)isoxazole-5-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties. It is used in various assays to evaluate its effects on different biological systems.

    Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Industry: The compound is used in the development of new materials with unique properties, such as improved conductivity or stability.

Mechanism of Action

The mechanism of action of N-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)isoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

N-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)isoxazole-5-carboxamide can be compared with other similar compounds, such as:

    N-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide: This compound has a similar structure but includes a chlorine atom, which may alter its chemical and biological properties.

    N-(3-carbamoyl-5,5,7,7-tetramethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-2-yl)isoxazole-5-carboxamide: This compound has a different ring structure, which may result in different reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of rings and functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S/c14-11(17)10-7-3-1-2-4-9(7)20-13(10)16-12(18)8-5-6-15-19-8/h5-6H,1-4H2,(H2,14,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYAVOVWZUBKYCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=NO3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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